Cas no 1305712-41-7 (tert-butyl N-(2-aminoethyl)-N-(1-cyclopropylpyrrolidin-3-yl)carbamate)

tert-butyl N-(2-aminoethyl)-N-(1-cyclopropylpyrrolidin-3-yl)carbamate structure
1305712-41-7 structure
商品名:tert-butyl N-(2-aminoethyl)-N-(1-cyclopropylpyrrolidin-3-yl)carbamate
CAS番号:1305712-41-7
MF:C14H27N3O2
メガワット:269.383083581924
MDL:MFCD18089546
CID:5158730

tert-butyl N-(2-aminoethyl)-N-(1-cyclopropylpyrrolidin-3-yl)carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-(2-aminoethyl)-N-(1-cyclopropylpyrrolidin-3-yl)carbamate
    • tert-butylN-(2-aminoethyl)-N-(1-cyclopropylpyrrolidin-3-yl)carbamate
    • Carbamic acid, N-(2-aminoethyl)-N-(1-cyclopropyl-3-pyrrolidinyl)-, 1,1-dimethylethyl ester
    • MDL: MFCD18089546
    • インチ: 1S/C14H27N3O2/c1-14(2,3)19-13(18)17(9-7-15)12-6-8-16(10-12)11-4-5-11/h11-12H,4-10,15H2,1-3H3
    • InChIKey: UWEPLGZIPDOMMX-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)(C)C)C(N(CCN)C1CCN(C1)C1CC1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 323
  • トポロジー分子極性表面積: 58.8
  • 疎水性パラメータ計算基準値(XlogP): 1

tert-butyl N-(2-aminoethyl)-N-(1-cyclopropylpyrrolidin-3-yl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-89937-1.0g
tert-butyl N-(2-aminoethyl)-N-(1-cyclopropylpyrrolidin-3-yl)carbamate
1305712-41-7
1.0g
$0.0 2023-02-11
Enamine
EN300-89937-1g
tert-butyl N-(2-aminoethyl)-N-(1-cyclopropylpyrrolidin-3-yl)carbamate
1305712-41-7
1g
$0.0 2023-09-01

tert-butyl N-(2-aminoethyl)-N-(1-cyclopropylpyrrolidin-3-yl)carbamate 関連文献

tert-butyl N-(2-aminoethyl)-N-(1-cyclopropylpyrrolidin-3-yl)carbamateに関する追加情報

tert-butyl N-(2-aminoethyl)-N-(1-cyclopropylpyrrolidin-3-yl)carbamate (CAS No. 1305712-41-7): An Overview of a Promising Compound in Medicinal Chemistry

tert-butyl N-(2-aminoethyl)-N-(1-cyclopropylpyrrolidin-3-yl)carbamate (CAS No. 1305712-41-7) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, often referred to by its CAS number, is a tert-butyl carbamate derivative that features a cyclopropylpyrrolidine moiety and an aminoethyl group. The combination of these functional groups imparts specific chemical and biological characteristics that make it a valuable candidate for various research and development activities.

The cyclopropylpyrrolidine moiety is particularly noteworthy due to its ability to modulate the conformational flexibility and binding affinity of the molecule. This structural feature has been extensively studied in the context of drug design, where it has shown promise in enhancing the pharmacokinetic and pharmacodynamic properties of lead compounds. Recent research has highlighted the role of cyclopropylpyrrolidine derivatives in improving the oral bioavailability and metabolic stability of drugs, making them attractive candidates for the development of novel therapeutics.

The aminoethyl group, on the other hand, provides additional functional versatility to the molecule. This group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for optimizing the binding affinity and selectivity of the compound to its target. In the context of medicinal chemistry, this functional group can be modified or derivatized to fine-tune the pharmacological profile of the molecule, thereby enhancing its therapeutic potential.

The tert-butyl carbamate protecting group is another key feature of this compound. This protecting group is widely used in organic synthesis to temporarily block amino functionalities during multi-step reactions. The stability and ease of removal of the tert-butyl carbamate group make it an ideal choice for synthetic strategies that require sequential functionalization or protection-deprotection steps. In drug development, this protecting group can be strategically employed to control the reactivity and stability of intermediates, ensuring high yields and purity in the final product.

Recent studies have explored the biological activities of tert-butyl N-(2-aminoethyl)-N-(1-cyclopropylpyrrolidin-3-yl)carbamate in various cellular and animal models. One notable application is in the field of neuropharmacology, where this compound has shown potential as a modulator of neurotransmitter systems. Specifically, it has been investigated for its ability to interact with receptors involved in mood regulation and cognitive function, such as serotonin and dopamine receptors. Preliminary results suggest that this compound may have antidepressant and anxiolytic effects, making it a promising lead for further preclinical studies.

In addition to its potential therapeutic applications, tert-butyl N-(2-aminoethyl)-N-(1-cyclopropylpyrrolidin-3-yl)carbamate has also been studied for its use as a tool compound in chemical biology research. Its unique structure allows researchers to probe specific biological pathways and interactions, providing valuable insights into disease mechanisms and potential targets for intervention. For example, this compound has been used to investigate the role of certain protein-protein interactions in cellular signaling pathways, which can inform the design of more targeted therapeutic agents.

The synthesis of tert-butyl N-(2-aminoethyl)-N-(1-cyclopropylpyrrolidin-3-yl)carbamate typically involves multi-step procedures that require careful optimization to achieve high yields and purity. Common synthetic routes include coupling reactions between amino acids or amines and isocyanates or chloroformates, followed by deprotection steps to reveal the desired functional groups. Advances in synthetic methodologies have led to more efficient and scalable processes, making it feasible to produce this compound on both laboratory and industrial scales.

From a safety perspective, it is important to note that while tert-butyl N-(2-aminoethyl)-N-(1-cyclopropylpyrrolidin-3-yl)carbamate is not classified as a hazardous material or controlled substance, proper handling and storage practices should always be followed when working with chemical compounds. Researchers should adhere to standard laboratory safety protocols to ensure safe handling and disposal of materials.

In conclusion, tert-butyl N-(2-aminoethyl)-N-(1-cyclopropylpyrrolidin-3-yl)carbamate (CAS No. 1305712-41-7) represents a promising compound with diverse applications in medicinal chemistry and chemical biology. Its unique structural features make it a valuable tool for both fundamental research and drug development efforts. As ongoing studies continue to uncover new insights into its biological activities and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative therapeutic solutions.

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